molecular formula C11H19NO5 B1402318 Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate CAS No. 1144505-59-8

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

Cat. No.: B1402318
CAS No.: 1144505-59-8
M. Wt: 245.27 g/mol
InChI Key: DEXQNYKFGJHHSD-UHFFFAOYSA-N
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Description

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is a chemical compound belonging to the class of tetrahydrofuran derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester functional group. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique chemical structure and reactivity .

Scientific Research Applications

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate typically involves the protection of an amino group with a Boc group, followed by esterification. One common method includes the reaction of tetrahydrofuran-3-carboxylic acid with Boc anhydride in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then esterified using methanol and a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-tetrahydrofuran-carboxylate: Lacks the Boc protection, making it more reactive.

    Ethyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(Boc-amino)tetrahydropyran-3-carboxylate: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring.

Uniqueness

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is unique due to its combination of a Boc-protected amino group and a methyl ester, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXQNYKFGJHHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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